Pro-pam

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57619-29-1 |

|---|---|

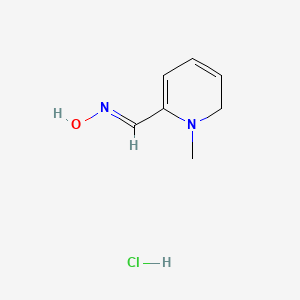

Molecular Formula |

C7H11ClN2O |

Molecular Weight |

174.63 g/mol |

IUPAC Name |

(NE)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-4,6,10H,5H2,1H3;1H/b8-6+; |

InChI Key |

REIIOHUYMPSAPS-WVLIHFOGSA-N |

SMILES |

CN1CC=CC=C1C=NO.Cl |

Isomeric SMILES |

CN1CC=CC=C1/C=N/O.Cl |

Canonical SMILES |

CN1CC=CC=C1C=NO.Cl |

Synonyms |

1-methyl-1,6-dihydropyridine-2-carbaldoxime Pro-PAM |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pro-pam (Pralidoxime) and its CNS-Targeted Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the mechanism of action of Pro-pam, the brand name for pralidoxime chloride (2-PAM), a critical antidote for organophosphate poisoning. It further explores the advanced therapeutic strategy involving its prodrug, pro-2-PAM, designed to counteract the central nervous system effects of organophosphate toxicity.

Executive Summary

Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] This inhibition leads to an accumulation of ACh at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis characterized by both peripheral and central nervous system symptoms.[1][2][4] this compound (pralidoxime or 2-PAM) functions as a cholinesterase reactivator.[5] Its primary mechanism involves a nucleophilic attack on the phosphorus atom of the OP, displacing it from the serine residue of the AChE active site and thereby restoring enzyme function.[5] However, the utility of 2-PAM is limited to the peripheral nervous system (PNS) due to its quaternary nitrogen structure, which prevents it from crossing the blood-brain barrier (BBB).[1][6][7] To address this limitation, pro-2-PAM, a lipid-permeable dihydropyridine derivative of 2-PAM, was developed.[1][5] Pro-2-PAM effectively penetrates the CNS, where it is oxidized to the active 2-PAM, enabling the reactivation of AChE in the brain and mitigating CNS-specific toxicities such as seizures.[1][5][6][7]

Core Mechanism of Action: AChE Reactivation

The primary pharmacological action of pralidoxime is the reactivation of phosphorylated AChE. This process is a chemical antagonism, where the oxime group of pralidoxime acts as a potent nucleophile.

Signaling Pathway of Inhibition and Reactivation:

-

AChE Inhibition: Organophosphates phosphorylate a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE prevents the breakdown of acetylcholine.[3][4]

-

Cholinergic Crisis: The resulting accumulation of acetylcholine leads to hyperstimulation of muscarinic and nicotinic receptors in the PNS and CNS.[3][8]

-

Pralidoxime Action: Pralidoxime's oxime group attacks the phosphorus atom of the organophosphate-AChE complex. This forms a phosphorylated oxime, releasing the AChE enzyme in its active form.[5]

The Pro-drug Approach: Pro-2-PAM for CNS Efficacy

The key limitation of pralidoxime (2-PAM) is its inability to cross the blood-brain barrier, leaving the central nervous system vulnerable to organophosphate-induced neurotoxicity. Pro-2-PAM was engineered to overcome this.

-

Structure and Lipophilicity: Pro-2-PAM is a dihydropyridine derivative of 2-PAM. This structural modification reduces the charge and increases the lipophilicity of the molecule, allowing it to passively diffuse across the BBB.[1][5][6]

-

CNS Conversion: Once inside the brain, pro-2-PAM is rapidly oxidized to the active, charged 2-PAM. This conversion effectively "traps" the therapeutic agent within the CNS where it can reactivate inhibited AChE.[1][5][6]

Quantitative Data Summary

The efficacy of pro-2-PAM in reactivating AChE and preventing CNS symptoms has been quantified in preclinical studies.

Table 1: AChE Reactivation in Guinea Pigs after Organophosphate Exposure

| Treatment | Tissue | AChE Activity vs. Control | Efficacy Note |

|---|---|---|---|

| 2-PAM | Blood (PNS) | Significant Reactivation | Effective in the periphery.[6][9] |

| Diaphragm (PNS) | Significant Reactivation | Effective in the periphery.[6][9] | |

| Frontal Cortex (CNS) | No Significant Reactivation | Ineffective in the CNS.[6] | |

| Pro-2-PAM | Blood (PNS) | Significant Reactivation | Equivalent to 2-PAM in the periphery.[6][9] |

| Diaphragm (PNS) | Significant Reactivation | Equivalent to 2-PAM in the periphery.[6][9] |

| | Frontal Cortex (CNS) | ~2-fold higher than 2-PAM | Significantly reactivates CNS AChE. [6] |

Table 2: Effect on Seizure Activity Induced by Nerve Agents in Guinea Pigs

| Treatment | Nerve Agent | Seizure Protection | Outcome |

|---|---|---|---|

| 2-PAM | DFP, Sarin, VX | Ineffective | Did not reduce or eliminate seizure activity.[6][9] |

| Pro-2-PAM | DFP | Significantly suppressed and eliminated seizures | Protected against neuronal damage.[6][9] |

| Sarin, VX | 16-33% | Modest ability to block or terminate seizures.[5][10] |

| | Cyclosarin | Ineffective | No protection against cyclosarin-induced seizures.[5][10] |

Experimental Protocols

Synthesis of Pro-2-PAM

The prodrug pro-2-PAM (1-methyl-1,6-dihydropyridine-2-carbaldoxime) is synthesized from pralidoxime chloride (2-PAM). The protocol involves the reduction of the pyridinium ring of 2-PAM to a dihydropyridine ring, which imparts lipid solubility. This is followed by purification steps to yield the final product. A slight modification of allowing the final elimination step to proceed overnight at 4°C has been noted to increase product yield.

In Vivo Efficacy Evaluation in Guinea Pig Model

This protocol is designed to assess the ability of pro-2-PAM to counteract CNS effects of organophosphate poisoning.

Methodology Details:

-

Animal Model: Adult male guinea pigs are used for these studies.[7]

-

Surgical Preparation: Animals are surgically implanted with radiotelemetry probes to allow for continuous monitoring of electroencephalogram (EEG), electrocardiogram (ECG), body temperature, and physical activity in untethered animals.[6][7]

-

Dosing Regimen:

-

Pre-treatment: Animals may be pre-treated with pyridostigmine bromide (0.026 mg/kg, i.p.), a reversible AChE inhibitor that does not cross the BBB, to protect peripheral AChE.[7]

-

OP Exposure: Animals are challenged with a subcutaneous (s.c.) injection of an organophosphate, such as diisopropyl-fluorophosphate (DFP) at 8 mg/kg.[7]

-

Standard Care: One minute post-exposure, animals receive atropine (2 mg/kg, i.m.) to block muscarinic effects.[7]

-

Test Article Administration: Animals are then treated with intramuscular (i.m.) injections of 2-PAM, pro-2-PAM (e.g., 13 mg/kg), or a saline control.[7]

-

-

Endpoint Analysis:

-

EEG Analysis: Continuous 24-hour EEG recordings are analyzed to quantify seizure activity and status epilepticus.[6]

-

Cholinesterase Assays: At 1.5 or 24 hours post-treatment, animals are euthanized, and tissues (blood, brain, diaphragm) are collected to measure AChE activity.[6][7]

-

Histopathology: Brain tissue is processed for histopathological analysis (e.g., H&E and Fluoro-Jade staining) to assess for neuronal damage and apoptosis, particularly in regions like the hippocampus.[6]

-

Conclusion and Future Directions

This compound (pralidoxime) is an essential antidote for organophosphate poisoning, acting directly to reverse the inhibition of acetylcholinesterase in the peripheral nervous system. The development of its prodrug, pro-2-PAM, represents a significant advancement, providing a mechanism to deliver the active therapeutic agent to the central nervous system. Preclinical data strongly support the efficacy of pro-2-PAM in reactivating CNS acetylcholinesterase and mitigating severe neurological consequences such as seizures. However, the efficacy of pro-2-PAM can vary depending on the specific organophosphate agent.[10] Further research and clinical trials are necessary to fully establish the therapeutic window, optimal dosing regimens, and broad-spectrum efficacy of pro-2-PAM for its potential use in both civilian and military settings.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 9. Central therapeutic effects of dihydroderivative of pralidoxime (pro-2-PAM) in organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The oxime pro-2-PAM provides minimal protection against the CNS effects of the nerve agents sarin, cyclosarin, and VX in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-pam discovery and synthesis pathway

An extensive search for "Pro-pam" in scientific and drug development literature has yielded no results for a compound with this name. This suggests that "this compound" may be a hypothetical substance, a proprietary code name not in the public domain, a very new and unannounced discovery, or a possible misspelling of an existing drug.

Without publicly available data, it is not possible to provide an in-depth technical guide on the discovery, synthesis, and experimental protocols for "this compound." The core requirements of summarizing quantitative data, detailing experimental methodologies, and creating visualizations for signaling and synthesis pathways cannot be fulfilled without a known scientific basis for the compound.

Researchers and drug development professionals seeking information on specific compounds are encouraged to verify the nomenclature and consult established scientific databases such as PubMed, Scopus, and chemical registries for accurate and existing information.

If "this compound" is a misspelling, please provide the correct name for a comprehensive report. If it is a proprietary compound, information will likely be available through confidential disclosures or future publications and patent applications from the developing organization.

The Protospacer Adjacent Motif (PAM): A Linchpin of CRISPR-Cas9 Specificity and a Gateway to Expanded Genome Editing Capabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Protospacer Adjacent Motif (PAM) is a short, specific DNA sequence that is a fundamental prerequisite for target recognition and cleavage by the CRISPR-Cas9 system. This technical guide provides a comprehensive overview of the PAM's critical role in CRISPR-Cas9 gene editing, detailing its mechanism of action, the diversity of PAM sequences recognized by various Cas9 orthologs and engineered variants, and the profound impact of this motif on the efficiency and specificity of genome editing. We present quantitative data on cleavage efficiencies across different PAMs, detailed protocols for key experimental assays used to characterize PAM-Cas9 interactions, and visual diagrams of the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of CRISPR-Cas9 technology and leverage its full potential for their applications.

The Core Function of the Protospacer Adjacent Motif (PAM)

The CRISPR-Cas9 system, originally an adaptive immune system in bacteria and archaea, relies on a two-component system for its function: a guide RNA (gRNA) that provides target specificity and the Cas9 endonuclease that cleaves the target DNA.[1] However, for Cas9 to bind and cleave a DNA target, it must first recognize a specific PAM sequence located immediately downstream of the protospacer target sequence on the non-target DNA strand.[2][3]

The PAM sequence serves several critical functions:

-

Self vs. Non-Self Discrimination: In its native bacterial context, the PAM sequence is present in the genomes of invading phages and plasmids but is absent from the bacterial CRISPR locus itself. This allows the CRISPR system to selectively target and destroy foreign DNA without attacking its own genome.[2][4]

-

Initiation of DNA Binding and Unwinding: The interaction between the Cas9 protein and the PAM sequence is the initial and essential step for DNA target recognition.[4] This binding event triggers a conformational change in the Cas9 protein, leading to the local unwinding of the DNA duplex and allowing the gRNA to interrogate the adjacent DNA sequence for complementarity.[3][5]

-

Positioning of Nuclease Domains: Successful PAM recognition and subsequent R-loop formation correctly position the HNH and RuvC nuclease domains of Cas9 to cleave the target and non-target DNA strands, respectively, resulting in a double-strand break (DSB).[4]

The most widely used Cas9 nuclease, derived from Streptococcus pyogenes (SpCas9), recognizes the canonical PAM sequence 5'-NGG-3', where 'N' can be any nucleotide.[2][6] This relatively simple PAM sequence occurs frequently in the human genome, but its requirement still limits the targetable sites for genome editing.[7]

Quantitative Analysis of PAM Specificity and Cleavage Efficiency

The specific PAM sequence significantly influences the binding affinity and cleavage efficiency of the Cas9 nuclease. While the canonical NGG PAM is most efficiently recognized by SpCas9, non-canonical PAMs such as NAG and NGA can also be recognized, albeit with reduced efficiency.[8][9] The development of engineered Cas9 variants has further expanded the repertoire of targetable PAM sequences, but this often comes with a trade-off in activity.

Cleavage Efficiency of SpCas9 with Canonical and Non-Canonical PAMs

| PAM Sequence | Relative Cleavage Efficiency (%) | Reference |

| NGG | 100 | [8] |

| NAG | 21-23 | [8] |

| NGA | 8-14 | [8] |

Table 1: Relative cleavage efficiency of SpCas9 at different PAM sequences in human cells. The efficiency is normalized to the cleavage at NGG PAM sites.

Comparative Cleavage Efficiency of SpCas9 Variants with Altered PAM Recognition

Several engineered SpCas9 variants have been developed to recognize a broader range of PAM sequences, thereby increasing the targetable genomic landscape. These include xCas9, Cas9-NG, SpG, and SpRY.

| Cas9 Variant | Recognized PAM | Relative On-Target Activity (Compared to SpCas9 at NGG) | Key Characteristics | References |

| SpCas9 | NGG | 100% | High activity at canonical PAM | [2] |

| xCas9 | NG, GAA, GAT | Variable, often lower than SpCas9 at NGG | Broader PAM compatibility, higher specificity | [7][10] |

| Cas9-NG | NG | Generally outperforms xCas9 at NG PAMs | Robust activity at NG PAMs | [1][5][10] |

| SpG | NGN | Robust activity at NGN PAMs | Broader targeting than SpCas9 | [10][11] |

| SpRY | NRN (R=A/G), NYN (Y=C/T) | Near PAM-less, but with preference for NRN | Broadest PAM compatibility | [11][12] |

Table 2: Comparison of commonly used SpCas9 variants with altered PAM specificities. Relative on-target activity can vary depending on the specific target site and experimental conditions.

Experimental Protocols for PAM Characterization

A variety of experimental techniques are employed to identify novel PAM sequences and to quantify the cleavage efficiency of Cas9 nucleases at different PAMs.

In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of a purified Cas9-gRNA ribonucleoprotein (RNP) complex to cleave a target DNA substrate containing a specific PAM sequence.

Methodology:

-

Substrate Preparation: A linearized plasmid or a short double-stranded DNA oligonucleotide containing the target sequence and the PAM of interest is prepared.[13]

-

RNP Complex Formation: Purified Cas9 protein and in vitro transcribed gRNA are incubated together, typically at a 1:1 molar ratio, to allow for the formation of the RNP complex.[13]

-

Cleavage Reaction: The DNA substrate is added to the RNP complex in a suitable reaction buffer and incubated at 37°C for a defined period (e.g., 1 hour).[14]

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. Cleavage of the substrate will result in DNA fragments of expected sizes. The percentage of cleaved DNA can be quantified using densitometry.[13][14]

Cellular Reporter Assay for Cas9 Activity (EGFP Reporter)

This cell-based assay provides a functional readout of Cas9 activity in a cellular context by measuring the disruption of a reporter gene.

Methodology:

-

Cell Line Preparation: A stable cell line expressing the Cas9 nuclease is generated.[15]

-

Reporter Construct Delivery: A lentiviral vector expressing a gRNA targeting a reporter gene (e.g., EGFP) and also containing the EGFP target sequence is introduced into the Cas9-expressing cells.[15][16] The reporter construct can be designed to contain various PAM sequences downstream of the target site.

-

Selection: Cells are treated with an appropriate selection agent (e.g., puromycin) to enrich for cells that have successfully integrated the reporter construct.[15][16]

-

Flow Cytometry Analysis: After a period of incubation to allow for gene editing, the percentage of EGFP-negative cells is quantified by flow cytometry. A higher percentage of EGFP-negative cells indicates higher Cas9 cleavage efficiency at the tested PAM sequence.[15][16]

GUIDE-seq (Genomewide, Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a sensitive method for identifying both on-target and off-target cleavage sites of a Cas9 nuclease in living cells, which can be adapted to assess the activity of Cas9 variants with altered PAM specificities.

Methodology:

-

Cell Transfection: Cells are co-transfected with plasmids expressing the Cas9 nuclease, the gRNA, and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN).[17][18]

-

dsODN Integration: The dsODN is captured at the sites of DNA double-strand breaks generated by the Cas9 nuclease through the non-homologous end joining (NHEJ) repair pathway.[19]

-

Genomic DNA Processing: Genomic DNA is extracted, fragmented, and subjected to a two-step PCR amplification process to enrich for the dsODN-tagged genomic junctions.[17]

-

Next-Generation Sequencing: The amplified library is sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: Sequencing reads are mapped to the reference genome to identify the precise locations of dsODN integration, revealing the on-target and off-target cleavage sites. The frequency of reads at each site provides a semi-quantitative measure of cleavage efficiency.[20]

Visualizing the Role of PAM in CRISPR-Cas9

The CRISPR-Cas9 Gene Editing Pathway

References

- 1. High-Throughput Screens of PAM-Flexible Cas9 Variants for Gene Knockout and Transcriptional Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Tools and Resources Supporting CRISPR-Cas Experiments [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. synthego.com [synthego.com]

- 7. Evolved Cas9 variants with broad PAM compatibility and high DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient cleavage resolves PAM preferences of CRISPR-Cas in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benchmarking of SpCas9 variants enables deeper base editor screens of BRCA1 and BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precise DNA Cleavage using CRISPR-SpRYgests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro SpCas9 cleavage assay [bio-protocol.org]

- 15. portals.broadinstitute.org [portals.broadinstitute.org]

- 16. portals.broadinstitute.org [portals.broadinstitute.org]

- 17. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]

- 18. GUIDE-Seq [illumina.com]

- 19. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advanced pipeline for CRISPR/Cas9 off-targets detection in Guide-seq and related integration-based assays | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

An In-depth Technical Guide on the Protospacer Adjacent Motif (PAM) and its Role in CRISPR-Cas Systems

Introduction

This technical guide provides a comprehensive overview of the Protospacer Adjacent Motif (PAM), a critical component of CRISPR-Cas systems. The term "pro-pam" as a direct precursor to the PAM sequence is not a standard term in the current scientific literature. It is possible that this term refers to the genomic context from which a protospacer and its adjacent PAM are selected during the process of spacer acquisition. In this guide, we will delve into the established understanding of the PAM sequence, its crucial role in distinguishing self from non-self DNA, its recognition by Cas nucleases, and the experimental methodologies used to identify and characterize these motifs.[1][2]

The PAM is a short, specific DNA sequence, typically 2-6 base pairs in length, that is located immediately following the DNA sequence targeted by the Cas nuclease in the CRISPR bacterial adaptive immune system.[1][3] Its presence is essential for the Cas nuclease to bind and cleave the target DNA.[4][5] This motif is a component of the invading viral or plasmid DNA but is absent from the bacterial host's CRISPR locus, thereby preventing self-targeting and destruction of the host genome.[1]

I. The Role of PAM in CRISPR-Cas Immunity

The CRISPR-Cas system functions as an adaptive immune system in bacteria and archaea. The process can be broadly divided into two main stages: adaptation (spacer acquisition) and interference . The PAM sequence plays a pivotal role in both.

1. Spacer Acquisition:

During the adaptation phase, when a bacterium is infected by a virus, the Cas1-Cas2 protein complex excises a short segment of the foreign DNA, known as a protospacer, and integrates it into the CRISPR array in the host genome as a new spacer.[4] The selection of this protospacer is not random; it is often guided by the presence of a specific PAM sequence adjacent to the protospacer.[6][7] This ensures that the newly acquired spacer will be effective in targeting the invader in a subsequent infection. The recognition of a PAM-like sequence during this stage is sometimes referred to as the Spacer Acquisition Motif (SAM).[7]

2. Interference:

In the interference stage, the CRISPR array is transcribed and processed into mature CRISPR RNAs (crRNAs). These crRNAs associate with Cas proteins to form a ribonucleoprotein surveillance complex. This complex patrols the cell for invading DNA. When the complex encounters a DNA sequence that is complementary to the crRNA's spacer, it checks for the presence of a correct PAM sequence immediately downstream of the protospacer.[4][8] If the PAM is present, the Cas nuclease is activated to cleave and destroy the foreign DNA.[4] If there is no PAM, cleavage does not occur, even if the protospacer sequence is a perfect match.[6] This recognition of the PAM during the interference stage is also referred to as the Target Interference Motif (TIM).[7]

Signaling Pathway for Cas9-mediated DNA Cleavage

The following diagram illustrates the simplified workflow of target recognition and cleavage by the widely used Streptococcus pyogenes Cas9 (SpCas9).

Caption: Workflow of SpCas9 target recognition and cleavage.

II. Diversity of PAM Sequences

The specific PAM sequence recognized is dependent on the type and species of the Cas nuclease. This diversity is a key factor in the application of CRISPR-Cas technology for genome editing, as it determines the range of targetable genomic sites.

| Cas Nuclease | Origin | PAM Sequence (5' -> 3') | Reference |

| Streptococcus pyogenes Cas9 (SpCas9) | Type II-A | NGG | [4][9] |

| Staphylococcus aureus Cas9 (SaCas9) | Type II-A | NNGRRT | [6][8] |

| Neisseria meningitidis Cas9 (NmCas9) | Type II-C | NNNNGATT | [1] |

| Streptococcus thermophilus Cas9 (St1Cas9) | Type II-A | NNAGAAW | [10] |

| Treponema denticola Cas9 (TdCas9) | Type II-C | NAAAAC | [1] |

| Campylobacter jejuni Cas9 (CjCas9) | Type II-C | NNNVRYAC | [6][8] |

| Acidaminococcus sp. Cas12a (AsCpf1) | Type V-A | TTTN | [11] |

| Lachnospiraceae bacterium Cas12a (LbCpf1) | Type V-A | TTTN | [12] |

| Engineered SpCas9-VQR | Engineered | NGAN | [13] |

| Engineered SpCas9-VRER | Engineered | NGCG | [13] |

N = any nucleotide; R = A or G; Y = C or T; V = A, C, or G; W = A or T.

III. Experimental Protocols for PAM Identification

Several experimental methods have been developed to identify the PAM sequences for different Cas nucleases. These can be broadly categorized into in vivo and in vitro approaches.

Plasmid Depletion Assay (in vivo)

This method identifies functional PAMs by observing which sequences lead to the destruction of a plasmid within a bacterial host that has an active CRISPR-Cas system.

Methodology:

-

Library Construction: A plasmid library is created. Each plasmid contains a protospacer sequence targeted by the host's CRISPR system. Adjacent to the protospacer, a region of randomized nucleotides (e.g., 5-8 random bases) is synthesized.

-

Transformation: The plasmid library is transformed into the host bacteria containing the active CRISPR-Cas system of interest.

-

Plasmid Depletion: Plasmids with a functional PAM sequence in the randomized region will be recognized by the CRISPR-Cas system and cleaved, leading to their depletion from the plasmid pool. Plasmids with non-functional PAMs will survive and replicate.

-

Sequencing and Analysis: The surviving plasmids are isolated, and the randomized region is sequenced using next-generation sequencing. The sequences that are underrepresented or absent in the surviving pool compared to the initial library are identified as the functional PAMs.[11]

In Vitro Cleavage Assay

This method directly assesses the ability of a purified Cas nuclease and guide RNA complex to cleave a library of DNA substrates with randomized potential PAM sequences.

Methodology:

-

Library Preparation: A library of double-stranded DNA substrates is generated. Each substrate contains a protospacer sequence and an adjacent randomized nucleotide region.

-

RNP Complex Assembly: The Cas protein of interest is purified and pre-incubated with its corresponding guide RNA (gRNA) to form the ribonucleoprotein (RNP) complex.

-

Cleavage Reaction: The RNP complex is incubated with the DNA substrate library under optimal reaction conditions for a defined period.

-

Product Enrichment and Sequencing: The cleaved DNA products are selectively enriched. The ends of the cleaved fragments, which include the PAM sequence, are then ligated to sequencing adapters and sequenced.

-

Data Analysis: The frequency of each nucleotide at each position in the randomized region of the cleaved products is determined and visualized, often as a sequence logo, to reveal the consensus PAM sequence.[14][15][16]

Logical Workflow for In Vitro PAM Identification

Caption: Workflow for in vitro PAM identification.

IV. Structural Basis of PAM Recognition

The recognition of the PAM sequence is a critical first step in DNA targeting by Cas nucleases.[17] Structural studies have revealed the molecular basis for this interaction.

In the case of SpCas9, the PAM-interacting (PI) domain, located in the C-terminus of the protein, is responsible for recognizing the PAM sequence.[17] Specifically, conserved arginine residues (Arg1333 and Arg1335) in the PI domain make direct contact with the guanine bases of the NGG PAM in the major groove of the DNA.[17] This interaction induces a conformational change in the Cas9 protein and triggers local unwinding of the DNA duplex just upstream of the PAM.[17] This unwinding allows the "seed" sequence of the guide RNA to begin pairing with the target DNA strand, initiating the formation of an R-loop.[17]

For Cas12a (Cpf1), PAM recognition involves the WED, REC1, and PI domains, which form a groove that accommodates the PAM duplex.[12][18] Unlike Cas9, Cas12a recognizes a T-rich PAM (TTTN) and generates a staggered double-strand break.[11]

PAM Recognition and Target Unwinding by SpCas9

References

- 1. Protospacer adjacent motif - Wikipedia [en.wikipedia.org]

- 2. geneticeducation.co.in [geneticeducation.co.in]

- 3. What is the protospacer adjacent motif (PAM) in CRISPR-Cas9? | AAT Bioquest [aatbio.com]

- 4. synthego.com [synthego.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. medium.com [medium.com]

- 7. Protospacer recognition motifs: Mixed identities and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. idtdna.com [idtdna.com]

- 10. researchgate.net [researchgate.net]

- 11. PAM identification by CRISPR-Cas effector complexes: diversified mechanisms and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for the canonical and non-canonical PAM recognition by CRISPR-Cpf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of the affinities of CRISPR–Cas9 nucleases for cognate protospacer adjacent motif (PAM) sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Automated identification of sequence-tailored Cas9 proteins using massive metagenomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural basis of PAM-dependent target DNA recognition by the Cas9 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Biological Activity of Pro-PAM Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive Allosteric Modulators (PAMs) represent a sophisticated class of therapeutic agents that fine-tune the activity of receptors in response to endogenous ligands, offering a nuanced approach to drug action compared to traditional agonists or antagonists. However, the physicochemical properties of PAMs can sometimes limit their bioavailability and target engagement, particularly in the central nervous system (CNS). The development of "Pro-PAMs," or pro-drugs of Positive Allosteric Modulators, is an emerging strategy to overcome these pharmacokinetic hurdles. This technical guide provides an in-depth exploration of the biological activity of Pro-PAM compounds, with a central focus on Pro-2-PAM (a lipid-permeable derivative of pralidoxime, 2-PAM) as a case study. We will delve into the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the evaluation of Pro-PAMs.

Introduction to Positive Allosteric Modulators (PAMs) and the Pro-drug Approach

Positive allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous agonist).[1] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist.[1] This mechanism offers several advantages, including a more physiological modulation of receptor activity and potentially fewer side effects compared to direct-acting agonists.

Despite these advantages, the therapeutic potential of some PAMs is limited by poor absorption, distribution, metabolism, and excretion (ADME) properties. A significant challenge is achieving sufficient concentrations in the CNS due to the blood-brain barrier (BBB). The pro-drug approach addresses this by masking the functional groups responsible for poor membrane permeability with a chemical moiety that is cleaved in vivo to release the active PAM. Pro-2-PAM is a prime example of this strategy, designed to deliver the cholinesterase reactivator 2-PAM into the brain.[2][3]

Case Study: Pro-2-PAM

Pro-2-PAM is a pro-drug of 2-PAM (pralidoxime), an oxime used as an antidote for organophosphate (OP) nerve agent and pesticide poisoning.[4][5] OPs inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[3] While 2-PAM is effective at reactivating AChE in the peripheral nervous system (PNS), its quaternary nitrogen charge prevents it from crossing the BBB, leaving CNS-located AChE inhibited.[2][5] Pro-2-PAM, a more lipid-permeable dihydropyridine derivative, is designed to overcome this limitation.[2][3]

Mechanism of Action

Once administered, the lipophilic Pro-2-PAM crosses the BBB into the CNS.[2][3] There, it is rapidly oxidized to the active 2-PAM.[2][6] The regenerated 2-PAM then acts as a nucleophile, attacking the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This cleaves the OP from the enzyme, restoring its function and allowing for the normal degradation of acetylcholine.[4]

Quantitative Biological Data

The efficacy of Pro-2-PAM has been demonstrated in several preclinical studies. The data below is summarized from studies in guinea pigs exposed to the organophosphate diisopropyl-fluorophosphate (DFP).

| Parameter | 2-PAM | Pro-2-PAM | Reference |

| 24h Survival Rate (DFP-exposed) | 63% | 85% (administered 1 min post-DFP) | [2] |

| 78% (administered 15 min post-DFP) | [2] | ||

| AChE Activity in Frontal Cortex (1.5h post-DFP) | ~12% of control | ~25% of control (2-fold higher than 2-PAM) | [2] |

| AChE Activity in Blood (1.5h post-DFP) | Similar to Pro-2-PAM | Similar to 2-PAM | [2] |

| Seizure Activity (DFP-exposed) | Continued for 24h | Suppressed and eliminated | [2] |

Experimental Protocols

In Vivo Evaluation of Pro-2-PAM in Guinea Pigs

This protocol outlines the methodology used to assess the efficacy of Pro-2-PAM in an organophosphate exposure model.[2][6]

3.1.1. Animal Model and Surgical Implantation

-

Species: Male guinea pigs.

-

Surgical Preparation: One week prior to the experiment, animals are surgically implanted with radiotelemetry probes to record electroencephalogram (EEG) data.[7]

3.1.2. Dosing and Administration

-

Animals are pretreated with pyridostigmine bromide (0.026 mg/kg, i.p.), a reversible AChE inhibitor that does not cross the BBB.[6]

-

After 20 minutes, animals are challenged with the organophosphate DFP (8 mg/kg, s.c.).[6]

-

One minute post-DFP exposure, animals receive atropine methyl bromide (2 mg/kg, i.m.) to block muscarinic receptors.[6]

-

At a designated time (e.g., 1 or 15 minutes post-DFP), animals are treated with either 2-PAM or Pro-2-PAM (13 mg/kg, i.m.).[2]

3.1.3. Data Collection and Analysis

-

EEG Monitoring: Continuous EEG recordings are taken for 24 hours to monitor seizure activity.[6]

-

Cholinesterase Activity Assay: At specified time points (e.g., 1.5h or 24h), animals are euthanized, and tissues (blood, brain, diaphragm) are collected. AChE activity is measured using a spectrophotometric assay, such as the WRAIR cholinesterase assay, which measures the hydrolysis of thiocholine substrates.[6]

-

Histopathology: Brain tissue is fixed in formaldehyde, sectioned, and examined for neuronal damage.[3]

General Protocol for In Vitro Calcium Mobilization Assay for PAMs

This assay is widely used to screen for and characterize PAMs of G-protein coupled receptors (GPCRs) that signal through the Gαq pathway, leading to an increase in intracellular calcium.[8][9][10]

3.2.1. Materials

-

Cells: A stable cell line (e.g., CHO-K1 or HEK293) co-expressing the target receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.[8]

-

Assay Plates: Black, clear-bottom, sterile 96-well or 384-well microplates.[8][9]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[10]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Probenecid (2.5 mM) can be added to prevent dye extrusion.[8]

-

Fluorescence Plate Reader: An instrument with kinetic reading capability and integrated liquid handling (e.g., FLIPR, FlexStation).[8]

3.2.2. Procedure

-

Cell Plating: Seed cells into the assay plates and incubate overnight to form a confluent monolayer.[8]

-

Dye Loading: Remove the growth medium and add the calcium indicator dye solution to the cells. Incubate for 45-60 minutes at 37°C, protected from light.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound (potential PAM) in assay buffer.

-

Assay: a. Place the cell plate and compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Add the test compound to the cells and incubate for a short period (e.g., 2-5 minutes).[9] d. Add a sub-maximal (e.g., EC₂₀) concentration of the endogenous agonist. e. Record the fluorescence signal kinetically to measure the increase in intracellular calcium.

3.2.3. Data Analysis The potentiation of the agonist response by the PAM is calculated. Data is typically plotted as a concentration-response curve to determine the EC₅₀ of the PAM.

General Protocol for Radioligand Binding Assay for Allosteric Modulators

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[11][12] They can be adapted to study the effect of an allosteric modulator on the binding of an orthosteric radioligand.

3.3.1. Materials

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.[11]

-

Radioligand: A high-affinity radiolabeled orthosteric ligand (e.g., ³H-labeled).

-

Test Compound: The unlabeled allosteric modulator.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity.

3.3.2. Procedure

-

Incubation: In a multi-well plate, incubate the receptor source, a fixed concentration of the radioligand, and varying concentrations of the allosteric modulator.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

3.3.3. Data Analysis The data is analyzed to determine if the allosteric modulator increases or decreases the binding of the orthosteric radioligand, from which the affinity of the modulator (Kᵢ) and the cooperativity factor (α) can be derived.

Logical Relationships and Future Directions

The this compound concept is a powerful strategy in drug development, enabling the delivery of active therapeutic agents to otherwise inaccessible targets.

The success of Pro-2-PAM highlights the potential of this approach. Future research in this area will likely focus on:

-

Expanding the this compound portfolio: Designing and synthesizing pro-drugs for a wider range of PAMs targeting various receptors (e.g., GABA-A, mGluRs, muscarinic receptors) for neurological and psychiatric disorders.

-

Optimizing pro-drug design: Developing novel pro-drug moieties that offer better control over the rate and location of active drug release.

-

Translational studies: Moving promising this compound candidates from preclinical models into clinical trials to validate their efficacy and safety in humans.

This technical guide provides a foundational understanding of this compound compounds, their biological evaluation, and their significance in modern drug discovery. The detailed protocols and data presented for Pro-2-PAM serve as a valuable template for researchers and scientists working to develop the next generation of CNS-acting therapeutics.

References

- 1. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Unraveling "Pro-pam": An Examination of a Substance Lacking Scientific Identification

Despite a comprehensive search of scientific and technical databases, the term "Pro-pam" does not correspond to any known molecule, compound, or therapeutic agent within the public domain of scientific literature. As such, a detailed analysis of its structural properties, chemical characteristics, and biological activity cannot be provided. This guide addresses the absence of information and outlines the standard methodologies that would be employed in the structural and chemical analysis of a novel compound, should "this compound" be identified in the future.

The initial phase of characterizing any new chemical entity involves a rigorous investigation into its molecular structure and fundamental chemical properties. This process is foundational for understanding its potential therapeutic effects, mechanism of action, and overall suitability as a drug candidate. The lack of any identifiable data for a substance termed "this compound" prevents the presentation of specific data tables, experimental protocols, and signaling pathway diagrams as requested.

Standard Methodologies for Structural and Chemical Analysis

In the event that "this compound" is a novel or proprietary compound yet to be disclosed in public literature, its analysis would typically involve the following established experimental protocols.

Structural Elucidation

A battery of analytical techniques is employed to determine the precise three-dimensional arrangement of atoms within a molecule.

| Technique | Information Yielded |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| X-ray Crystallography | Offers a definitive three-dimensional atomic model of the molecule in its crystalline state. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

Physicochemical Properties

Understanding the chemical properties of a compound is crucial for formulation development and predicting its behavior in biological systems.

| Property | Significance |

| Solubility | Determines the ability of the compound to dissolve in various solvents, impacting drug delivery and bioavailability. |

| pKa | Indicates the ionization state of the molecule at different pH values, affecting its absorption and distribution. |

| LogP/LogD | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes. |

| Melting Point | A key indicator of the purity and stability of the compound. |

Hypothetical Experimental Workflow

The logical flow for characterizing a new chemical entity like "this compound" would follow a standardized path from initial discovery to in-depth biological assessment.

Hypothetical Signaling Pathway Analysis

Should "this compound" be identified as a modulator of a specific biological pathway, for instance, a hypothetical "Target X" pathway, its effects would be mapped out to understand its mechanism of action.

In Vivo Efficacy of Pro-2-PAM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Pro-2-PAM, a promising therapeutic agent for organophosphate (OP) poisoning. While the initial focus of this report was intended to be on in vitro studies, the available scientific literature predominantly centers on in vivo models, which are crucial for understanding the translational potential of this pro-drug. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on Pro-2-PAM's efficacy in treating OP poisoning. These studies highlight its ability to improve survival rates and reactivate acetylcholinesterase (AChE) in both the central (CNS) and peripheral nervous systems (PNS).

| Study Outcome | Organism/Model | OP Agent | Treatment Group | Result | Reference |

| Survival Rate | Guinea Pig | DFP | 2-PAM | 63% at 24h | [1] |

| Guinea Pig | DFP | Pro-2-PAM | 85% at 24h | [1] | |

| CNS AChE Activity | Guinea Pig | DFP | Pro-2-PAM (15 min delay) | 3-fold greater than DFP alone | [1] |

| Blood AChE Activity | Guinea Pig | DFP | 2-PAM or Pro-2-PAM | ~2-fold increase at 1.5h | [1] |

| Seizure Blockade | Guinea Pig | Sarin or VX | Pro-2-PAM (24-32 mg/kg) | 16-33% | [2] |

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies to evaluate the efficacy of Pro-2-PAM.

2.1. Animal Model and Organophosphate Exposure

A common model for studying OP poisoning involves the use of guinea pigs.[1] The animals are exposed to an organophosphate agent, such as diisopropylfluorophosphate (DFP), to induce inhibition of AChE.[1][3]

2.2. Pro-2-PAM Administration

Pro-2-PAM is typically dissolved in a saline solution before administration.[1] In many studies, it is administered intramuscularly (i.m.) at a dose equivalent to what would be delivered by a human auto-injector, often around 13 mg/kg.[1][3] The timing of administration can be a critical variable, with some experiments involving injection shortly after OP exposure (e.g., 1 minute) or with a delay (e.g., 15 minutes).[1]

2.3. Efficacy Evaluation

Several methods are used to assess the protective effects of Pro-2-PAM:

-

Electroencephalogram (EEG): Continuous EEG monitoring is used to evaluate seizure activity in the brain following OP exposure and treatment.[1][4]

-

Cholinesterase Activity Measurement: AChE activity is measured in both the central nervous system (e.g., frontal cortex) and the peripheral nervous system (e.g., blood) to determine the extent of reactivation by the therapeutic agent.[1][4]

-

Histopathology: Brain tissue, particularly regions like the hippocampus, is examined for neuronal damage or death following OP-induced seizures.[1][4]

-

Survival Rate Monitoring: Animals are monitored for a set period (e.g., 24 hours) to determine the overall survival rate following OP exposure and treatment.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of Pro-2-PAM and a typical experimental workflow.

Caption: Mechanism of Pro-2-PAM action in the CNS.

Caption: Typical in vivo experimental workflow for Pro-2-PAM efficacy.

References

Early-Stage Research on Pro-pam: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by severe symptoms including seizures, respiratory distress, and potentially death.[1][2] Standard treatment often includes an anticholinergic agent like atropine and an oxime reactivator.[3][4] Pralidoxime (2-PAM) is a commonly used oxime, but its permanent positive charge severely limits its ability to cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to the toxic effects of OPs.[3][5]

To address this critical gap in treatment, Pro-pam (pro-2-PAM), a prodrug of 2-PAM, was developed. This compound is an uncharged, more lipophilic dihydropyridine derivative of 2-PAM designed to passively diffuse across the BBB.[3][5] Once in the CNS, it is proposed to be oxidized to the active 2-PAM, where it can then reactivate OP-inhibited AChE.[3][5][6] This technical guide summarizes the early-stage research on the therapeutic potential of this compound, including its mechanism of action, available quantitative data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

The therapeutic rationale for this compound is centered on its ability to deliver the active AChE reactivator, 2-PAM, to the central nervous system. This process can be broken down into two key stages:

-

Blood-Brain Barrier Penetration: Due to its increased lipophilicity compared to 2-PAM, this compound can traverse the lipid-rich BBB.[3][5]

-

Bioactivation in the CNS: Once in the brain, this compound is oxidized to form 2-PAM. This conversion introduces a positive charge, effectively trapping the active molecule within the CNS where it can exert its therapeutic effect.[3][6] The proposed mechanism for this biotransformation involves endogenous oxidizing agents such as flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and riboflavin.[6]

-

AChE Reactivation: The newly formed 2-PAM acts as a nucleophile, attacking the phosphorus atom of the OP bound to the serine residue in the active site of AChE. This displaces the OP from the enzyme, restoring its normal function of hydrolyzing acetylcholine.[7]

Signaling Pathway and Mechanism of Action

dot

References

- 1. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning | Clinical Medicine & Research [clinmedres.org]

- 2. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Pro-pam (Pralidoxime Chloride): A Comprehensive Toxicological and Safety Profile Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralidoxime, commonly known as 2-PAM, is a critical antidote for organophosphate poisoning. Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system. This technical guide provides a comprehensive assessment of the toxicology and safety profile of Pralidoxime, with a focus on its mechanism of action, pharmacokinetic properties, and available toxicity data. While Pralidoxime is generally considered safe and effective for its indicated use, this guide also highlights the existing data gaps in its long-term safety profile, particularly concerning genotoxicity, carcinogenicity, and comprehensive reproductive toxicity. The information presented herein is intended to support further research and development in the field of cholinesterase reactivators.

Introduction

Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). Pralidoxime (2-pyridine aldoxime methyl chloride or 2-PAM), a member of the oxime family of compounds, was developed as a specific antidote to counter the effects of OP poisoning.[1] It is most effective when administered in conjunction with an antimuscarinic agent like atropine.[1] This document provides a detailed overview of the toxicological and safety data for Pralidoxime, drawing from a range of non-clinical and clinical studies.

Mechanism of Action

The therapeutic effect of Pralidoxime is centered on its ability to reactivate phosphorylated AChE. Organophosphates bind to the serine hydroxyl group in the active site of AChE, leading to the enzyme's inactivation and the subsequent accumulation of the neurotransmitter acetylcholine.[1] Pralidoxime, with its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, breaking the bond with the AChE enzyme.[2] This process regenerates the functional enzyme, allowing for the normal hydrolysis of acetylcholine and the restoration of neuromuscular function.[2][3] This mechanism is most effective before the organophosphate-enzyme complex undergoes a process known as "aging," after which the bond becomes resistant to reactivation by oximes.[2]

References

Methodological & Application

Application Notes & Protocols: Delivery Methods for Advanced Therapeutic Carriers

Note on Terminology: The term "Pro-pam" is not standard in scientific literature. Based on the context of in vivo and in vitro delivery methods, this document focuses on Polyamidoamine (PAMAM) Dendrimers , a widely researched drug and gene delivery platform. We also include a section on Pro-drugs , such as Pro-2-PAM, to provide a comprehensive overview of related advanced delivery strategies.

Introduction to PAMAM Dendrimers as Delivery Vehicles

Polyamidoamine (PAMAM) dendrimers are highly branched, synthetic macromolecules with a well-defined, three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branches, and a high density of surface functional groups, makes them exceptional candidates for drug and gene delivery.[1][2] Anti-cancer agents, nucleic acids, and imaging agents can be encapsulated within their internal cavities or conjugated to their surface.[2][3]

Key properties of PAMAM dendrimers for delivery include:

-

Tunable Size and Monodispersity: Their size increases with each "generation" (layer of branches), allowing for precise control.[2]

-

Surface Functionality: The numerous surface groups (often primary amines) can be modified with targeting ligands (e.g., antibodies, folic acid) to enhance delivery to specific cells or tissues.[2][3]

-

Payload Protection: They can protect therapeutic payloads, such as DNA, from enzymatic degradation by nucleases.[4]

-

Enhanced Solubility: They can increase the water solubility of poorly soluble drugs.[3]

In Vitro Delivery with PAMAM Dendrimers

In vitro studies are crucial for initial screening of the efficacy and toxicity of PAMAM dendrimer-based formulations. Cationic PAMAM dendrimers interact electrostatically with negatively charged nucleic acids to form stable complexes ("dendriplexes") that can be efficiently taken up by cells.[3][5]

Mechanism of Cellular Uptake: The primary mechanism for cellular internalization of PAMAM dendrimers is endocytosis.[5][6] The high positive charge density on the dendrimer surface facilitates interaction with the negatively charged cell membrane. Once inside endosomes, the "proton sponge" effect, where the dendrimer's amines buffer endosomal acidification, leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm.[3]

Visualization of In Vitro Workflow

Caption: Workflow for in vitro delivery using PAMAM dendrimers.

In Vivo Delivery with PAMAM Dendrimers

In vivo delivery allows for the evaluation of dendrimer formulations in a complex biological system, assessing biodistribution, efficacy, and systemic toxicity. Surface modifications, such as PEGylation (attaching polyethylene glycol), are often used to reduce toxicity and prolong circulation time.[7]

Administration and Biodistribution: Intravenous administration is a common route for systemic delivery.[4] The biodistribution of PAMAM dendrimers is highly dependent on their size, charge, and surface chemistry.[3][6] For instance, targeting ligands can direct dendrimers to specific organs like the brain or tumors.[3] Studies have shown that dendrimer-DNA complexes can achieve higher gene transfer efficiency in vivo compared to naked DNA.[4]

Visualization of Cellular Uptake Mechanism

Caption: Mechanism of PAMAM dendrimer-mediated cellular uptake.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Performance of PAMAM Dendrimer Formulations

| Formulation | Cell Line | Payload | Key Quantitative Finding | Cytotoxicity | Reference |

| G4 & G5 PAMAM | HepG2, CT26 | Plasmid DNA | Transfection efficiency enhanced at higher charge ratios (10:1 +/-). | G4 dendrimer shows low toxicity in the sub-micromolar range. | [4][6] |

| G4-90/10 (Mixed-surface) | HEK293 | Plasmid DNA | 26.9% cell death at 280 µM. | Significantly lower than pure amine-surface G4 (98.5% death). | [8] |

| G3-(deg-NAP)5 | Caco-2 | Naproxen (prodrug) | ~20% cytotoxicity at 100 µM after 180 min incubation. | Concentration-dependent. | [9] |

| G4-C12 PAMAM | Primary Neurons | N/A (carrier) | 100 nM induces dramatic apoptotic cell death. | High toxicity compared to unmodified G4. | [6] |

Table 2: In Vivo Performance of PAMAM Dendrimer Formulations

| Formulation | Animal Model | Payload/Target | Administration | Key Quantitative Finding | Reference |

| Activated G4 & G5 PAMAM | Mice | Plasmid DNA | Intravenous | Superior gene transfer efficiency compared to non-activated dendrimers. | [4] |

| PEG-CAR-C16 Micelles | N/A (in vivo study) | Carboplatin (prodrug) | Intravenous | Half-life (t1/2) increased 4.68-fold vs. free drug. | [10] |

| G4 & G4-C12 PAMAM | Rat | N/A (carrier) | Intraparenchymal | Surface chemistry dramatically affects diffusion in CNS tissue. | [6] |

| h-R3-dendriplexes | Mice (ex vivo) | p53 Gene | Systemic | Higher accumulation in tumor tissue compared to non-targeted dendriplexes. | [3] |

Application to Pro-drugs: The Case of Pro-2-PAM

A prodrug is an inactive medication that is metabolized in vivo into an active drug.[11][12] This strategy is used to improve properties like solubility, stability, or the ability to cross biological barriers.

Pro-2-PAM is a lipid-soluble prodrug of 2-PAM (pralidoxime), an acetylcholinesterase reactivator used to treat organophosphate poisoning.[13][14] A key limitation of 2-PAM is its inability to cross the blood-brain barrier (BBB) due to its charged nature. Pro-2-PAM was designed to overcome this; it readily penetrates the BBB and is then oxidized to the active 2-PAM within the central nervous system (CNS), allowing it to reactivate CNS enzymes.[13][14]

Visualization of Pro-drug Activation

Caption: Logical flow of a prodrug designed to cross a biological barrier.

Detailed Experimental Protocols

Protocol 1: In Vitro Gene Delivery using PAMAM Dendrimers

This protocol is adapted for the transfection of cancer cell lines like HepG2 or CT26.[4]

Materials:

-

Generation 4 or 5 (G4, G5) PAMAM dendrimer solution

-

Plasmid DNA (pDNA) encoding the gene of interest

-

Serum-free cell culture medium (e.g., DMEM)

-

Complete cell culture medium (with 10% FBS)

-

24-well cell culture plates

-

Target cells (e.g., HepG2)

Procedure:

-

Cell Seeding: The day before transfection, seed 5 x 10⁴ cells per well in a 24-well plate with 0.5 mL of complete medium. Ensure cells are ~70-80% confluent at the time of transfection.

-

Dendriplex Preparation:

-

Calculate the required amounts of pDNA and dendrimer based on the desired charge ratio (e.g., 10:1 +/-). A common starting point is 1 µg of pDNA per well.

-

In tube A, dilute 1 µg of pDNA in 50 µL of serum-free medium.

-

In tube B, dilute the calculated amount of PAMAM dendrimer in 50 µL of serum-free medium.

-

Add the dendrimer solution (Tube B) to the pDNA solution (Tube A) and mix gently by pipetting. Do not vortex.

-

-

Complex Formation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable dendriplex formation.

-

Transfection:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add 400 µL of fresh, serum-free medium to the 100 µL dendriplex mixture.

-

Add the final 500 µL of dendriplex-containing medium to the cells in each well.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO₂ incubator.

-

After 4-6 hours, replace the transfection medium with 0.5 mL of complete medium (containing serum).

-

Continue to incubate for 24-72 hours.

-

Assess gene expression via appropriate methods (e.g., qPCR for mRNA levels, Western blot for protein, or fluorescence microscopy for reporter genes like GFP).

-

Protocol 2: In Vivo Systemic Administration of PAMAM Formulations

This protocol provides a general framework for intravenous delivery in a mouse model.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

Materials:

-

PAMAM-payload conjugate, sterile and endotoxin-free

-

Sterile 0.9% saline solution

-

Mouse model (e.g., BALB/c mice)

-

Insulin syringes (29-31 gauge)

-

Warming lamp or pad

Procedure:

-

Formulation Preparation:

-

Prepare the PAMAM-payload conjugate at the desired concentration in sterile saline. For dendriplexes, complexes should be formed as described in Protocol 1 using sterile, endotoxin-free reagents and allowed to incubate for 30 minutes before injection.

-

The final injection volume is typically 100-200 µL for a mouse.

-

-

Animal Preparation:

-

Place the mouse under a warming lamp for 5-10 minutes to dilate the lateral tail veins, which facilitates injection.

-

Properly restrain the mouse using an appropriate restraining device.

-

-

Intravenous Injection:

-

Disinfect the tail with an alcohol wipe.

-

Carefully insert the needle into one of the lateral tail veins, with the bevel facing up.

-

Slowly inject the 100-200 µL of the formulation. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein and must be repositioned.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, respiratory distress).

-

Continue to monitor the animal's health (weight, behavior, food/water intake) for the duration of the experiment.

-

-

Endpoint Analysis:

-

At predetermined time points (e.g., 24h, 48h, 7 days), euthanize the animals according to approved protocols.

-

Harvest organs of interest (e.g., tumor, liver, spleen, brain).

-

Analyze payload delivery and efficacy (e.g., via qPCR, HPLC, IHC, or IVIS imaging) and assess toxicity (e.g., via H&E staining of tissues, serum biochemistry).

-

References

- 1. Recent Advances in Preclinical Research Using PAMAM Dendrimers for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAMAM dendrimer based targeted nano-carrier for bio-imaging and therapeutic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated and non-activated PAMAM dendrimers for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mixed-Surface Polyamidoamine Dendrimer for In Vitro and In Vivo Delivery of Large Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Third Generation PAMAM Dendrimer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodrug-based nano-delivery strategy to improve the antitumor ability of carboplatin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Propamidine Isethionate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine isethionate, an aromatic diamidine, is recognized for its antiseptic and amoebicidal properties. It is a primary therapeutic agent in the treatment of Acanthamoeba keratitis.[1][2] For researchers in drug development and cellular biology, understanding its effects on mammalian cells is crucial for evaluating its therapeutic index and potential cytotoxicity. These application notes provide a comprehensive protocol for assessing the in vitro effects of propamidine isethionate on mammalian cell cultures.

The following protocols and data have been synthesized from studies evaluating propamidine isethionate's efficacy and toxicity, particularly in ophthalmic research. While its primary application is against protozoa, its interaction with mammalian cells is a critical aspect of its safety profile.

Data Presentation

The following tables summarize the effective concentrations of propamidine isethionate against Acanthamoeba species and its cytotoxic effects on mammalian cells as reported in the literature.

Table 1: Amoebicidal Activity of Propamidine Isethionate

| Acanthamoeba Species | Effective Concentration (µg/mL) | Reference |

| A. castellanii | > 1,000 | [1] |

| A. polyphaga | > 250 | [1] |

| A. hatchetti | > 31.25 | [1] |

Table 2: Cytotoxicity of Propamidine Isethionate in Mammalian Cell Lines

| Cell Line/Tissue | Observation | Concentration (µg/mL) | Reference |

| Rabbit Corneal Epithelial and Endothelial Cells | Relatively nontoxic with short-term contact | Not specified | [1] |

| Rabbit Corneal Epithelial and Endothelial Cells | More toxic than pentamidine at effective amoebicidal concentrations | Not specified | [1] |

| Human Keratocytes | Time- and concentration-dependent toxicity | Not specified | |

| Human Keratocytes | More harmful than chlorhexidine with prolonged exposure | Not specified |

Experimental Protocols

This section details a generalized protocol for determining the cytotoxic effects of propamidine isethionate on a selected mammalian cell line.

Materials

-

Propamidine isethionate powder

-

Sterile, deionized water or phosphate-buffered saline (PBS) for stock solution

-

Selected mammalian cell line (e.g., human corneal epithelial cells, HeLa, or other relevant lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well and 6-well cell culture plates

-

Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture consumables (pipettes, flasks, etc.)

-

Incubator (37°C, 5% CO₂)

Protocol 1: Preparation of Propamidine Isethionate Stock Solution

-

Calculate the required amount of propamidine isethionate powder to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Under sterile conditions, dissolve the powder in an appropriate solvent (e.g., sterile deionized water or PBS).

-

Ensure complete dissolution. The solution can be gently warmed or vortexed if necessary.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Cell Seeding and Treatment

-

Culture the selected mammalian cell line to approximately 80% confluency.

-

Harvest the cells using standard trypsinization procedures.

-

Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability with trypan blue.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare a series of dilutions of the propamidine isethionate stock solution in complete culture medium to achieve the desired final concentrations for treatment.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of propamidine isethionate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells in complete medium).

-

Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

-

At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing the MTT solution.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilizer) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

Mechanism of Action

The precise signaling pathway for propamidine isethionate-induced cytotoxicity in mammalian cells is not well-defined in the available literature. Its primary mechanism is attributed to its interaction with DNA and interference with cellular metabolic processes in protozoa. In mammalian cells, at high concentrations, it is presumed to cause cell membrane damage and subsequent cell death.

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the in vitro cytotoxicity of propamidine isethionate.

Caption: Experimental workflow for cytotoxicity assessment of Propamidine Isethionate.

References

- 1. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polyamidoamine (PAMAM) Dendrimers in Targeted Drug Delivery

A Note on Terminology: Initial searches for "Pro-pam" in the context of targeted drug delivery did not yield specific results. It is hypothesized that the intended subject may be Polyamidoamine (PAMAM) dendrimers, a well-established and extensively researched platform for this application. The following application notes and protocols are therefore based on PAMAM dendrimers as a representative and highly relevant example.

Introduction

Polyamidoamine (PAMAM) dendrimers are a class of precisely synthesized, highly branched, and monodisperse macromolecules.[1][2] Their unique architecture, characterized by a central core, repeating branching units, and a high density of surface functional groups, makes them exceptional candidates for targeted drug delivery.[1][3][4] The interior cavities can encapsulate hydrophobic drugs, enhancing their solubility, while the surface can be functionalized with targeting ligands, imaging agents, and therapeutic molecules.[4][5] This multi-functionality allows for the development of sophisticated nanocarriers that can selectively deliver therapeutic payloads to diseased cells, thereby increasing efficacy and reducing off-target side effects.[3][6]

These notes provide an overview of the applications of PAMAM dendrimers in targeted drug delivery, focusing on cancer therapy, along with detailed protocols for their conjugation and evaluation.

Applications in Targeted Drug Delivery

PAMAM dendrimers have demonstrated significant potential in various targeted therapeutic applications:

-

Targeted Cancer Therapy: By conjugating ligands such as folic acid, antibodies, or peptides to their surface, PAMAM dendrimers can target receptors that are overexpressed on cancer cells.[3][6] This active targeting strategy enhances the accumulation of cytotoxic drugs within the tumor, improving therapeutic outcomes.[4] For example, doxorubicin and paclitaxel have been successfully delivered using functionalized PAMAM dendrimers.[4]

-

Gene Delivery: The cationic surface of PAMAM dendrimers allows for the electrostatic complexation with negatively charged nucleic acids like siRNA and plasmids.[3] This forms "dendriplexes" that protect the genetic material from degradation and facilitate its entry into cells, making them effective non-viral vectors for gene therapy.[2][3]

-

Brain-Targeted Delivery: Specific surface modifications can enable PAMAM dendrimers to cross the blood-brain barrier, offering a promising strategy for delivering therapeutics for neurological disorders such as gliomas.[5]

-

Bioimaging: The conjugation of imaging agents, such as fluorescein isothiocyanate (FITC) or gadolinium chelates, allows for the real-time tracking of the dendrimer-drug conjugate's biodistribution and target site accumulation.[7][8][9]

Data Presentation: Physicochemical and Biological Properties

The properties of PAMAM dendrimers are highly dependent on their generation (G), which dictates their size, molecular weight, and the number of surface functional groups.

Table 1: Physicochemical Properties of Amine-Terminated PAMAM Dendrimers

| Generation | Molecular Weight ( g/mol ) | Diameter (Å) | Surface Amine Groups |

|---|---|---|---|

| G4 | 14,214 | 45 | 64 |

| G5 | 28,825 | 54 | 128 |

| G6 | 58,048 | 67 | 256 |

| G7 | 116,493 | 81 | 512 |

Data is theoretical and can vary based on synthesis.

Table 2: In Vitro Cytotoxicity of Unmodified PAMAM Dendrimers

| Cell Line | Dendrimer Generation | Assay | EC50 (µM) | Exposure Time (h) |

|---|---|---|---|---|

| HaCaT (Dermal) | G4 | MTT | ~150 | 24 |

| HaCaT (Dermal) | G5 | MTT | ~50 | 24 |

| HaCaT (Dermal) | G6 | MTT | ~25 | 24 |

| SW480 (Colon) | G4 | MTT | ~100 | 24 |

| SW480 (Colon) | G5 | MTT | ~20 | 24 |

| SW480 (Colon) | G6 | MTT | ~10 | 24 |

Note: Cytotoxicity is generation-dependent, with higher generations exhibiting greater toxicity due to the increased number of cationic surface groups.[10][11][12] Surface modification (e.g., PEGylation) is a common strategy to mitigate this toxicity.

Table 3: Biodistribution of PAMAM Dendrimer Conjugates in Mice

| Conjugate | Time Point | Organ with Highest Uptake (% Injected Dose/g) | Reference |

|---|---|---|---|

| G5-Gd-BnDOTA | 96 h | Liver (~25%) | [7] |

| FITC-CMCht/PAMAM | 72 h | Liver, Kidney, Lung | [8] |

| G4.5-Risperidone | 90 min | Brain (significant increase vs. free drug) |

| PAMAM-conjugated Magnetic Nanoparticles | Not Specified | Lower uptake in lung, less aggregation in liver, higher uptake in brain and testis compared to unconjugated nanoparticles. |[13] |

Experimental Protocols

Protocol 1: Conjugation of a Targeting Ligand (Folic Acid) and a Drug (Doxorubicin) to G5 PAMAM Dendrimer

This protocol describes a general method for sequentially conjugating folic acid (a targeting ligand) and doxorubicin (a chemotherapeutic drug) to a G5 amine-terminated PAMAM dendrimer.